Cas no 824430-72-0 (1H-3-Benzazepine, 8,9-dichloro-2,3,4,5-tetrahydro-1-methyl-, (1S)-)

824430-72-0 structure
Product name:1H-3-Benzazepine, 8,9-dichloro-2,3,4,5-tetrahydro-1-methyl-, (1S)-
1H-3-Benzazepine, 8,9-dichloro-2,3,4,5-tetrahydro-1-methyl-, (1S)- Chemical and Physical Properties
Names and Identifiers
-
- 1H-3-Benzazepine, 8,9-dichloro-2,3,4,5-tetrahydro-1-methyl-, (1S)-
- INDEX NAME NOT YET ASSIGNED
- CHEMBL181076
- (S)-8,9-Dichloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine
- (1S)-8,9-dichloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine
- (5S)-6,7-dichloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
- DTXSID80469373
- VUYGFWKOVMRUIC-SSDOTTSWSA-N
- (S)-8,9-dichloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
- BDBM50161636
- 824430-72-0
- SCHEMBL3283316
-
- Inchi: InChI=1S/C11H13Cl2N/c1-7-6-14-5-4-8-2-3-9(12)11(13)10(7)8/h2-3,7,14H,4-6H2,1H3/t7-/m1/s1
- InChI Key: VUYGFWKOVMRUIC-SSDOTTSWSA-N
- SMILES: CC1CNCCC2=C1C(=C(C=C2)Cl)Cl
Computed Properties
- Exact Mass: 229.0425048g/mol
- Monoisotopic Mass: 229.0425048g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12Ų
- XLogP3: 3.4
1H-3-Benzazepine, 8,9-dichloro-2,3,4,5-tetrahydro-1-methyl-, (1S)- Related Literature
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Jiawei Li,Yanwei Ren,Chaorong Qi,Huanfeng Jiang Dalton Trans., 2017,46, 7821-7832
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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